(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves several steps, including the protection of functional groups, chiral resolution, and selective reactions to introduce the desired substituents. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or other oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(Benzyloxy)-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-(Benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Uniqueness
What sets (2S,4R)-4-Amino-1-((benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and biochemical research .
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(2S,4R)-4-amino-2-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O4/c1-11-9-15(16,13(18)19)7-8-17(11)14(20)21-10-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H,18,19)/t11-,15+/m0/s1 |
InChI Key |
HFGUNJXBPQIORD-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@H]1C[C@](CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.